1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
These drugs bind to biological targets based on their chemical diversity .
Mode of Action
Isoxazoles are known to interact with their targets through various mechanisms, depending on the specific drug and target .
Biochemical Pathways
Isoxazoles are known to influence a variety of biochemical pathways, depending on the specific drug and target .
Result of Action
Isoxazoles are known to have a variety of effects at the molecular and cellular level, depending on the specific drug and target .
Action Environment
Environmental factors can significantly influence the action of drugs, including those containing isoxazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrolidine ring. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions to ensure high yield and purity . The process typically includes rigorous quality control measures to meet the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antinociceptive activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of both isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of modifications and applications in various fields of research.
Properties
IUPAC Name |
1-(1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7-3-5(8(12)13)4-10(7)6-1-2-14-9-6/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOOJYZDFJWSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NOC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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